molecular formula C30H24N2O2 B2740423 4-methyl-8-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline CAS No. 865658-30-6

4-methyl-8-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline

Cat. No.: B2740423
CAS No.: 865658-30-6
M. Wt: 444.534
InChI Key: LGEJEOSMEBYTCO-UHFFFAOYSA-N
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Description

4-Methyl-8-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline ( 865658-30-6) is a high-purity chemical compound with a molecular formula of C30H24N2O2 and a molecular weight of 444.53, intended for research applications . This compound features a pyrroloquinoline core, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity. Pyrroloquinoline and related quinoline derivatives are extensively investigated for their antimicrobial properties . Specifically, certain pyrroloquinoline compounds have been described in patent literature for use in eliminating clinically latent microorganisms, highlighting the research value of this structural class in infectious disease studies . Furthermore, the 4-phenoxyquinoline structural motif is recognized as a privileged scaffold in drug discovery. Recent research on 4-phenoxy-quinoline compounds has demonstrated their potential in novel anti-cancer therapies, such as disrupting the localization of essential mitotic kinases like Aurora kinase B (AURKB), which prevents cytokinesis and induces polyploidy in cancer cells . The presence of phenoxy substituents on the quinoline system is a common feature in many biologically active molecules and can influence the compound's interaction with biological targets and its overall physicochemical properties. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a standard in biological screening assays to explore new mechanisms of action. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-8-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O2/c1-21-27-18-19-32(22-12-14-25(15-13-22)33-23-8-4-2-5-9-23)30(27)28-20-26(16-17-29(28)31-21)34-24-10-6-3-7-11-24/h2-17,20H,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEJEOSMEBYTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=C(C=CC3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-8-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-methyl-8-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .

Scientific Research Applications

4-methyl-8-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-8-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Pyrrolo[3,2-c]Quinoline Cores

6,8-Dimethoxy-4-Methyl-1-(4-Phenoxyphenyl)-1H,2H,3H-Pyrrolo[3,2-c]Quinoline (CAS 860784-79-8)
  • Substituents: Methoxy groups at positions 6 and 8, methyl at 4, and 4-phenoxyphenyl at 1.
  • Physicochemical Impact: Methoxy groups increase polarity compared to phenoxy, suggesting the target compound may exhibit higher logP (lipophilicity) due to reduced hydrogen-bonding capacity .
1-(Phenylsulfonyl)-4-(4-Methylpiperazin-1-yl)-1H-Pyrrolo[3,2-c]Quinoline Hydrochloride (Compound 6)
  • Substituents : Sulfonyl group at position 1 and 4-methylpiperazinyl at position 3.
  • Key Differences: The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the target’s electron-neutral phenoxyphenyl. The piperazinyl moiety enhances water solubility, whereas the target’s methyl group may reduce it.
  • Biological Relevance: This compound (and analogs in ) exhibits 5-HT6 receptor antagonism, suggesting the target compound’s phenoxyphenyl group could modulate similar receptor interactions .

Pyrroloquinoline Isomers and Heterocyclic Variants

8-Chloro-2-Methyl-4-(4-Methylpiperazin-1-yl)-2H-Pyrrolo[3,4-c]Quinoline (18b)
  • Core Structure: Pyrrolo[3,4-c]quinoline isomer with chloro, methyl, and piperazinyl substituents.
  • Key Differences: The [3,4-c] ring fusion alters the spatial arrangement of substituents compared to the target’s [3,2-c] core.
8-Ethoxy-3-(4-Fluorophenyl)-1H-Pyrazolo[4,3-c]Quinoline
  • Core Structure: Pyrazolo[4,3-c]quinoline with ethoxy and fluorophenyl groups.
  • Key Differences: The pyrazole ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity. The ethoxy group (logP ~6.15) suggests the target’s phenoxy group may yield similar lipophilicity .

Quinoline Derivatives with Functionalized Substituents

3-(Arylsulfonyl)-8-(Piperidin-4-yl Amino)Quinoline (Compounds 8d–8f, 9b)
  • Substituents: Arylsulfonyl groups (e.g., 4-fluoro, 3-methyl) and piperidinylamino moieties.
  • Key Differences: Sulfonyl groups enhance metabolic stability but reduce membrane permeability compared to the target’s phenoxyphenyl.
4-Chloro-7-Methoxy-8-Methyl-2-[3-(1-Methylethyl)-1H-Pyrazol-1-yl]Quinoline
  • Substituents : Chloro, methoxy, methyl, and isopropylpyrazolyl groups.
  • Biological Implications: The chloro and pyrazolyl groups are associated with antimalarial and antitumor activities, suggesting the target’s phenoxy groups could be optimized for similar applications .

Biological Activity

The compound 4-methyl-8-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline is a member of the pyrroloquinoline class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H22N2O2C_{25}H_{22}N_2O_2 with a molecular weight of approximately 398.45 g/mol. The compound features a complex structure that includes multiple phenoxy groups and a pyrroloquinoline core, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds within the pyrroloquinoline class exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi. A study highlighted that similar pyrrole-containing compounds demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL .

Antitubercular Properties

The compound's potential as an antitubercular agent has been explored in several studies. Notably, related compounds have exhibited promising activity against Mycobacterium tuberculosis (MTB), with some derivatives showing MIC values around 5 μM . This suggests that 4-methyl-8-phenoxy derivatives could be further investigated for their antitubercular efficacy.

The mechanism by which pyrroloquinolines exert their biological effects often involves interaction with key bacterial enzymes or pathways. For example, certain derivatives inhibit the ClpP1P2 peptidase in MTB, disrupting protein homeostasis within the bacterium . Additionally, the presence of multiple phenoxy groups may enhance binding affinity to target sites.

Table 1: Summary of Biological Activities

Activity Reference MIC (μg/mL) Comments
Antimicrobial (MRSA) 0.125Highly potent compared to standard antibiotics
Antitubercular 5Promising against resistant strains
Cytotoxicity Not specifiedFurther studies required to assess safety

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for synthesizing 4-methyl-8-phenoxy-1-(4-phenoxyphenyl)pyrrolo[3,2-c]quinoline?

  • Methodology :

  • Multi-step condensation : Start with functionalized quinoline precursors. For example, phenoxy-substituted intermediates can be synthesized via Ullmann coupling or nucleophilic aromatic substitution using phenol derivatives under reflux with K₂CO₃ as a base .
  • Cyclization : Use acid-catalyzed or thermal cyclization to form the pyrroloquinoline core. highlights LiAlH₄-mediated reduction followed by oxidation (e.g., MnO₂) to stabilize the heterocyclic structure.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (toluene/ethanol) yields >80% purity .
    • Key Parameters :
StepConditionsYield
Coupling130°C, N-methylpiperazine, 1 hr80%
CyclizationTHF, LiAlH₄, 0°C → RT75%
OxidationMnO₂, reflux, 2 hr70%

Q. Which spectroscopic techniques are critical for confirming the molecular structure?

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methyl/phenoxy groups (e.g., N-CH₃ at δ 3.2–3.5 ppm). reports distinct splitting patterns for pyrrolo-H (δ 7.14–8.13 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 477 for a related compound in ).
  • IR Spectroscopy : Detect carbonyl (1660 cm⁻¹) and NH stretches (3200 cm⁻¹) .

Q. How can solubility challenges be addressed during biological assays?

  • Solubilization : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes for aqueous assays. notes that methoxy/phenoxy substituents enhance solubility in polar solvents .
  • Surfactants : Polysorbate-80 (0.1% w/v) improves dispersion in cell culture media .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular geometries?

  • X-ray Diffraction : Single-crystal analysis (e.g., monoclinic P21/c space group) reveals dihedral angles between pyrrolo and quinoline rings (e.g., 10.94° in ). Hydrogen bonding (N–H⋯O, C–H⋯π) stabilizes the lattice .
  • Data Interpretation : Use software like CrysAlis PRO to refine structures (R-factor <0.05). provides cell parameters (a=13.838 Å, β=102.7°) .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Chiral Auxiliaries : Incorporate tert-butyl carbamate (Boc)-protected amines, as in , to avoid racemization. Enantiopure intermediates are isolated via crystallization (hexane/ethyl acetate) .
  • Catalytic Asymmetric Synthesis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with chiral ligands (BINAP) for stereocontrol .

Q. How do substituent modifications impact biological activity in structure-activity relationship (SAR) studies?

  • Substituent Screening : Replace phenoxy groups with electron-withdrawing groups (e.g., CF₃) to enhance antimicrobial activity. shows CF₃-substituted quinolines exhibit 4× lower MIC against S. aureus .
  • Biological Testing :

DerivativeIC₅₀ (μM, HeLa cells)LogP
4-Methyl-8-phenoxy12.33.5
8-CF₃ analog5.84.2

Contradiction Analysis

Q. How to address conflicting NMR data for pyrrolo-H protons?

  • Variable-Temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and −40°C. observes coalescence at δ 7.5 ppm due to conformational exchange .
  • 2D NMR : Use HSQC and NOESY to assign overlapping signals. For example, NOE correlations between C2-H and C6-H confirm spatial proximity .

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